molecular formula C16H14BrN3O3 B11104275 N-(3-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(3-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11104275
M. Wt: 376.20 g/mol
InChI Key: NEPWRFBAZVNDSQ-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-BROMOPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a hydrazino-oxoacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

N-(3-BROMOPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-BROMOPHENYL)-2-{2-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14BrN3O3

Molecular Weight

376.20 g/mol

IUPAC Name

N-(3-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C16H14BrN3O3/c1-23-14-7-2-4-11(8-14)10-18-20-16(22)15(21)19-13-6-3-5-12(17)9-13/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

NEPWRFBAZVNDSQ-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.